Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester
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Overview
Description
Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester is a chemical compound known for its unique structure and properties This compound is characterized by the presence of both nitro and chloro substituents on the benzoic acid moiety, as well as a quinolinyl ester group
Preparation Methods
The synthesis of Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloro-4-nitrobenzoic acid, followed by esterification with 7-nitro-8-quinolinol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Chemical Reactions Analysis
Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release active moieties that exert their effects on specific pathways .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-4-nitro-, 7-nitro-8-quinolinyl ester can be compared with similar compounds such as:
Benzoic acid, 4-nitro, 2-chloroethyl ester: Similar in structure but with different ester and nitro group positions.
Benzoic acid, 4-chloro-3-nitro-, pentyl ester: Another ester derivative with different alkyl chain length and substitution pattern.
Benzoic acid, 4-nitro-: A simpler compound with only one nitro group.
Properties
CAS No. |
29007-11-2 |
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Molecular Formula |
C16H8ClN3O6 |
Molecular Weight |
373.70 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C16H8ClN3O6/c17-10-4-5-11(13(8-10)20(24)25)16(21)26-15-12(19(22)23)6-3-9-2-1-7-18-14(9)15/h1-8H |
InChI Key |
RNLSOOSYGDYNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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